An In-depth Technical Guide to 4-Nitro-1-naphthylamine (CAS 776-34-1) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Nitro-1-naphthylamine (CAS 776-34-1) for Researchers and Drug Development Professionals
An authoritative resource on 4-Nitro-1-naphthylamine, this guide consolidates essential physicochemical, toxicological, and synthetic data. It further explores its emerging role in the development of novel antimicrobial agents, providing a comprehensive overview for researchers and professionals in drug discovery and development.
Physicochemical Properties
4-Nitro-1-naphthylamine is a crystalline solid, appearing as yellow to orange needles. It is characterized by the presence of a nitro group at the 4-position of the naphthylamine backbone. This substitution pattern influences its chemical reactivity and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 776-34-1 | |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | |
| Melting Point | 190-193 °C | |
| Appearance | Yellow to orange crystalline powder/needles | |
| Solubility | Limited solubility in water; moderate solubility in organic solvents such as ethanol and acetone. |
Synthesis and Purification
4-Nitro-1-naphthylamine can be synthesized via the nitration of 1-naphthylamine or its derivatives. A common laboratory-scale synthesis involves the reaction of α-nitronaphthalene with hydroxylamine hydrochloride in the presence of a strong base.[2]
Experimental Protocol: Synthesis from α-Nitronaphthalene
This protocol is adapted from a well-established method for the preparation of 4-Nitro-1-naphthylamine.
Materials:
-
α-Nitronaphthalene
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Hydroxylamine hydrochloride
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95% Ethanol
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Methanol
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Potassium hydroxide
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Ice
Procedure:
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In a 3-liter flask, dissolve 20 g (0.115 mole) of α-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 liters of 95% ethanol.
-
Heat the mixture in a water bath maintained at 50–60°C.
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Prepare a solution of 100 g of potassium hydroxide in 630 ml of methanol and filter it.
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Gradually add the potassium hydroxide solution to the reaction mixture over a period of 1 hour with vigorous mechanical stirring. The color of the solution will change from yellow to orange as potassium chloride precipitates.[2]
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Continue stirring for an additional hour at the same temperature.
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Pour the warm solution slowly into 7 liters of ice water.
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Collect the precipitated solid by filtration and wash it thoroughly with water.
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Purify the crude 4-Nitro-1-naphthylamine by recrystallization from 500 ml of 95% ethanol. To facilitate crystallization, a few milliliters of dilute hydrochloric acid (1:1) or sulfuric acid (1:1) may be added.[2]
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The expected yield is approximately 12–13 g (55–60%) of long, golden-orange needles.[2]
Safety and Toxicology
4-Nitro-1-naphthylamine is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]
GHS Hazard Statements:
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H315: Causes skin irritation[3]
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H319: Causes serious eye irritation[3]
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H335: May cause respiratory irritation[3]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications in Drug Development
While historically used as an intermediate in the synthesis of dyes, recent research has highlighted the potential of 4-Nitro-1-naphthylamine as a scaffold for the development of novel therapeutic agents, particularly antimicrobials.
Antimicrobial Activity of Thiazolidinone Derivatives
A significant area of investigation is the incorporation of the 4-nitro-1-naphthylamine moiety into thiazolidinone rings. Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities.
A study focused on the synthesis of thiazolidinone derivatives of 4-Nitro-1-naphthylamine demonstrated their potent antimicrobial properties. These derivatives were shown to possess both antibacterial and antifungal activities.[5]
Key Findings:
-
Thiazolidinone derivatives containing the 4-nitro-1-naphthylamine substituent exhibited broad-spectrum antimicrobial activity.[5]
-
Some of the synthesized compounds showed antibacterial activity against Staphylococcus aureus and Bacillus subtilis comparable to that of aminopenicillins.[5]
-
The derivatives also displayed antifungal activity against various Candida species, with some compounds showing efficacy similar to the antifungal drug fluconazole.[5]
-
The minimum inhibitory concentration (MIC) for these derivatives ranged from 0.4 to 1000 µg/mL.[5]
General Mechanism of Action for Nitroaromatic Antimicrobials
The antimicrobial activity of many nitroaromatic compounds is generally attributed to their reduction within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[6] This mechanism is believed to be a key contributor to the antimicrobial effects of the thiazolidinone derivatives of 4-Nitro-1-naphthylamine.
Future Perspectives
The demonstrated antimicrobial potential of 4-Nitro-1-naphthylamine derivatives warrants further investigation. Future research should focus on:
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Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and selectivity.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds in pathogenic microorganisms.
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In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection and conducting comprehensive toxicological studies.
The development of new antimicrobial agents is a critical global health priority. 4-Nitro-1-naphthylamine presents a valuable starting point for the design of novel drugs to combat infectious diseases. This technical guide provides a foundational resource for scientists and researchers to advance these efforts.
References
- 1. 4-Nitro-1-naphthylamine | C10H8N2O2 | CID 13057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
